

Application Notes and Protocols for Calcium Saccharate in Tablet Formulation

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Compound of Interest

Compound Name: Calcium Saccharate

Cat. No.: B1201877

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Introduction

Calcium saccharate, the calcium salt of D-glucaric acid, is a pharmaceutical excipient recognized for its stabilizing and chelating properties.^[1] While not as commonly used as other excipients like microcrystalline cellulose or lactose, it presents unique characteristics that can be advantageous in specific tablet formulations.^{[1][2]} These notes provide an overview of its potential applications, hypothetical performance data, and detailed protocols for its incorporation into tablet manufacturing via direct compression and wet granulation.

Disclaimer: The quantitative data presented in the following tables is illustrative and based on typical ranges observed for similar excipients. It is intended to provide a practical framework for formulation development. Actual results will vary depending on the specific active pharmaceutical ingredient (API), other excipients, and processing parameters.

Physicochemical Properties of Calcium Saccharate

Property	Value	Reference
Chemical Name	Calcium D-saccharate	[1]
CAS Number	5793-89-5	[3]
Molecular Formula	C ₆ H ₈ CaO ₈ ·4H ₂ O (tetrahydrate)	[4]
Appearance	White or almost white crystalline powder	[1]
Solubility	Sparingly soluble in water	[3]
Hygroscopicity	Non-hygroscopic	[1]
pH (in solution)	6.0 - 8.5	[1]

Applications in Tablet Formulation

Calcium saccharate's primary functions in tablet formulation are believed to be:

- Stabilizer: It can help to stabilize the API, particularly in formulations where the API is sensitive to degradation.[2]
- Chelating Agent: Its ability to chelate metal ions can be beneficial for APIs prone to metal-catalyzed degradation.[1]
- pH Modifier: It can help to create a desirable micro-pH environment within the tablet matrix.
- Filler/Diluent: It can be used as a bulking agent in tablet formulations.[5]

Data Presentation: Illustrative Performance in Tablet Formulations

The following tables present hypothetical data to illustrate the potential effects of **calcium saccharate** on key tablet quality attributes in both direct compression and wet granulation formulations.

Direct Compression

Table 1: Hypothetical Tablet Properties in a Direct Compression Formulation

Formulation	Calcium Saccharate (%)	Hardness (N)	Friability (%)	Disintegration Time (min)
DC-Control	0	85 ± 5	0.6 ± 0.1	5 ± 1
DC-CS5	5	90 ± 6	0.5 ± 0.1	6 ± 1
DC-CS10	10	95 ± 5	0.4 ± 0.1	7 ± 1.5
DC-CS20	20	105 ± 7	0.3 ± 0.05	9 ± 2

Wet Granulation

Table 2: Hypothetical Tablet Properties in a Wet Granulation Formulation

Formulation	Calcium Saccharate (%)	Hardness (N)	Friability (%)	Disintegration Time (min)
WG-Control	0	110 ± 8	0.4 ± 0.1	8 ± 1
WG-CS5	5	115 ± 7	0.3 ± 0.05	9 ± 1.5
WG-CS10	10	120 ± 9	0.2 ± 0.05	11 ± 2
WG-CS20	20	130 ± 10	0.15 ± 0.05	13 ± 2

Experimental Protocols

Direct Compression Tablet Formulation

This protocol outlines a general procedure for preparing tablets using direct compression, incorporating **calcium saccharate** as a filler-binder.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Calcium Saccharate**

- Microcrystalline Cellulose (e.g., Avicel® PH-102)
- Croscarmellose Sodium
- Magnesium Stearate

Equipment:

- V-blender or other suitable powder blender
- Rotary tablet press
- Tablet hardness tester
- Friability tester
- Disintegration tester

Protocol:

- Sieving: Pass all powders (API, **calcium saccharate**, microcrystalline cellulose, and croscarmellose sodium) through a suitable mesh sieve (e.g., #40 mesh) to ensure uniformity and break up any agglomerates.
- Blending:
 - Add the sieved API, **calcium saccharate**, microcrystalline cellulose, and croscarmellose sodium to a V-blender.
 - Blend for 15 minutes to achieve a homogenous mixture.
- Lubrication:
 - Pass the magnesium stearate through a fine mesh sieve (e.g., #80 mesh).
 - Add the sieved magnesium stearate to the powder blend in the V-blender.
 - Blend for an additional 3-5 minutes. Note: Over-blending with the lubricant can negatively impact tablet hardness and dissolution.

- Compression:
 - Set up the rotary tablet press with the appropriate tooling.
 - Load the final powder blend into the hopper of the tablet press.
 - Compress the tablets to a target weight and hardness. Adjust compression parameters as needed to achieve the desired tablet properties.
- Evaluation:
 - Evaluate the tablets for weight variation, hardness, thickness, friability, and disintegration time according to standard pharmacopeial methods.

Wet Granulation Tablet Formulation

This protocol describes a general procedure for preparing tablets using wet granulation, with **calcium saccharate** included in the intragranular phase.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Calcium Saccharate**
- Lactose Monohydrate
- Povidone (e.g., K30)
- Purified Water or Ethanol/Water mixture (as granulating fluid)
- Croscarmellose Sodium (for extragranular addition)
- Magnesium Stearate

Equipment:

- High-shear granulator or planetary mixer

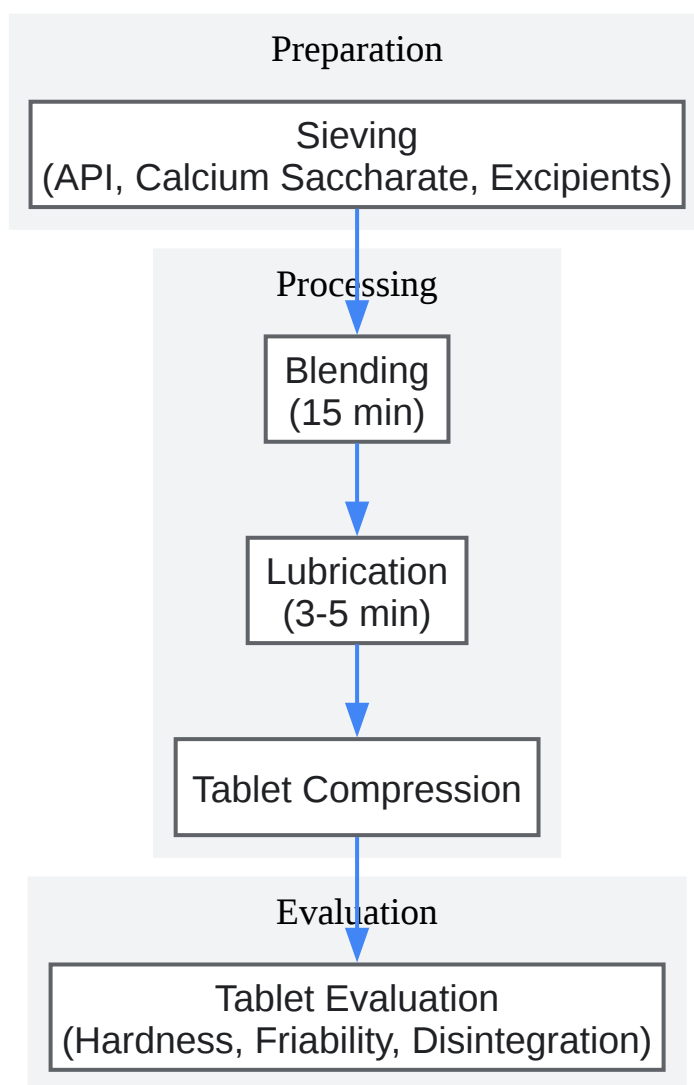
- Fluid bed dryer or tray dryer
- Oscillating granulator or conical mill
- V-blender
- Rotary tablet press
- Tablet testing equipment (as above)

Protocol:

- Dry Mixing (Intragranular Phase):
 - Sieve the API, **calcium saccharate**, and lactose monohydrate through a #40 mesh sieve.
 - Add the sieved powders to the bowl of a high-shear granulator or planetary mixer.
 - Mix for 5-10 minutes at a low speed to ensure a uniform blend.
- Granulation:
 - Prepare the granulating fluid by dissolving povidone in the chosen solvent.
 - Slowly add the granulating fluid to the powder blend while mixing at a low speed.
 - Increase the impeller and chopper speed (in a high-shear granulator) to form granules. The endpoint is typically determined by the consistency of the wet mass (a "snowball" consistency when squeezed in hand).
- Wet Milling:
 - Pass the wet mass through an oscillating granulator or conical mill fitted with a coarse screen (e.g., 4-6 mm) to break up large agglomerates and produce more uniformly sized granules.
- Drying:

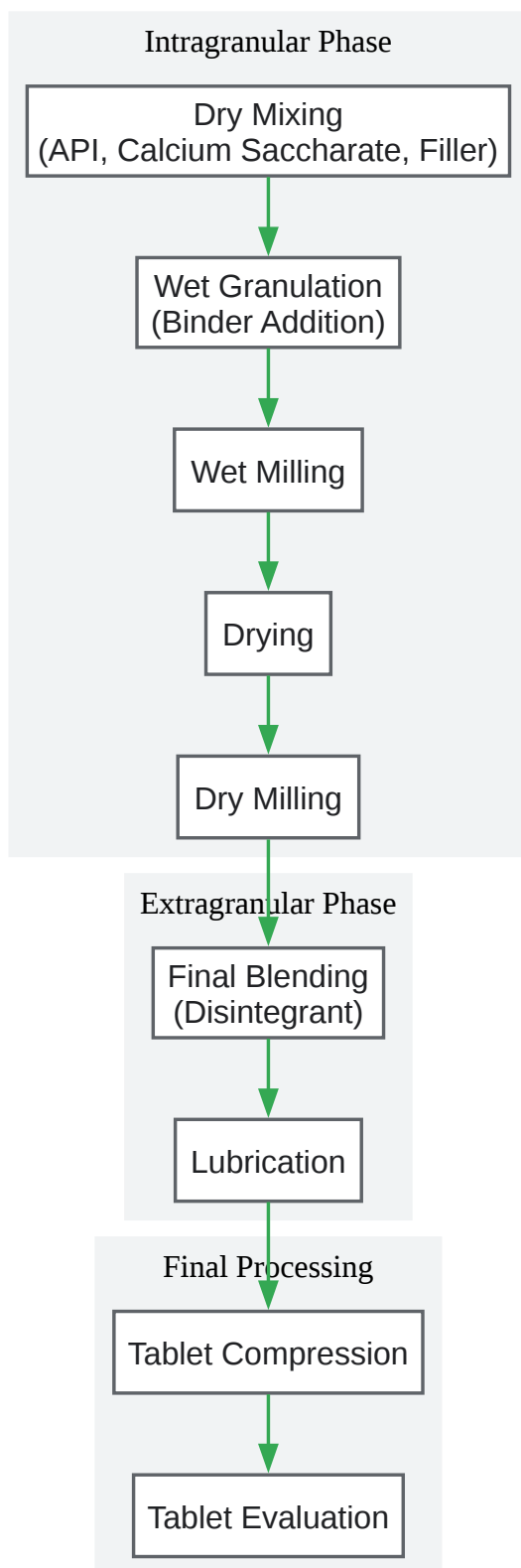
- Dry the wet granules in a fluid bed dryer or tray dryer until the desired moisture content is reached (typically 1-3%).
- Dry Milling:
 - Mill the dried granules using an oscillating granulator or conical mill with a smaller screen (e.g., 1-2 mm) to achieve the desired particle size distribution.
- Final Blending (Extragranular Phase):
 - Transfer the milled granules to a V-blender.
 - Sieve and add the croscarmellose sodium to the blender and mix for 5 minutes.
 - Sieve the magnesium stearate and add it to the blender. Mix for an additional 3-5 minutes.
- Compression:
 - Compress the final blend into tablets using a rotary tablet press, as described in the direct compression protocol.
- Evaluation:
 - Evaluate the tablets for all critical quality attributes.

Visualizations



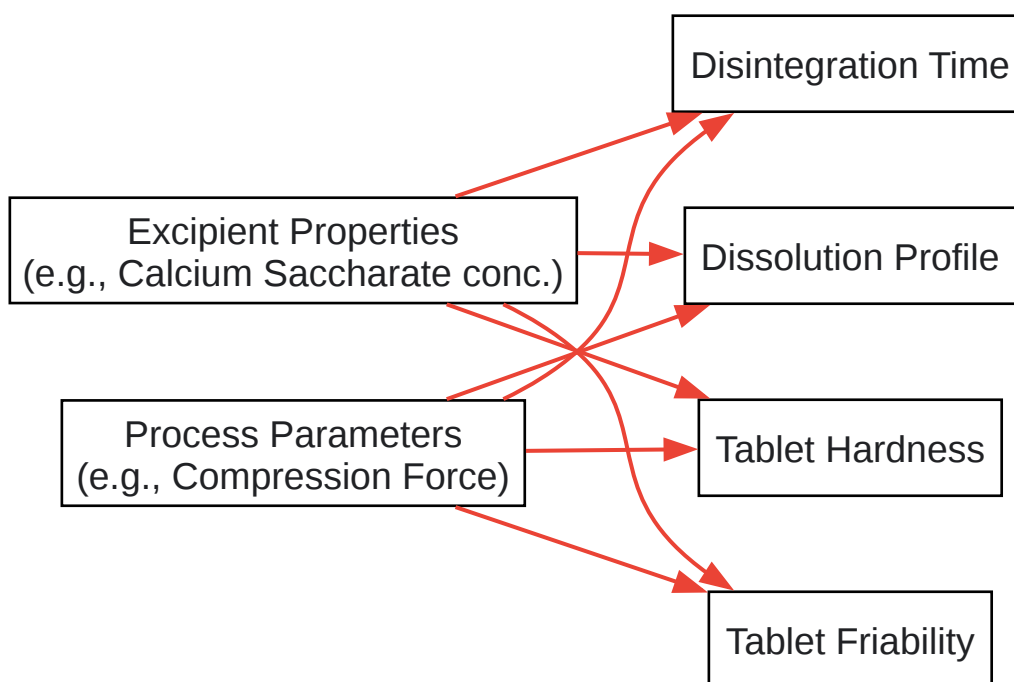
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Caption: Direct Compression Experimental Workflow.



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Caption: Wet Granulation Experimental Workflow.



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Caption: Formulation Development Logical Relationships.

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